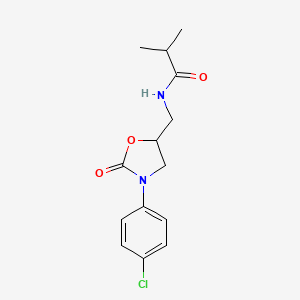![molecular formula C20H23N5O4S B2885282 3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251550-86-3](/img/structure/B2885282.png)
3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione” is a complex organic compound that features multiple functional groups, including an azepane ring, a cyclopropyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the assembly of the final structure through a series of condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
The compound “3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione” can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Cyclization: The formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Researchers may evaluate its efficacy and safety in treating various diseases, such as cancer, infections, or neurological disorders.
Industry
In industry, the compound may find applications in the development of advanced materials, such as polymers, coatings, or electronic devices. Its unique properties could contribute to the performance and functionality of these materials.
Mecanismo De Acción
The mechanism of action of “3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione” involves its interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione” include other benzothiadiazine derivatives, oxadiazole-containing compounds, and azepane-based molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the azepane ring, cyclopropyl group, and oxadiazole ring in a single molecule provides a distinct chemical profile that may offer advantages in terms of reactivity, stability, and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
azepan-1-yl-[1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c26-20(24-11-5-1-2-6-12-24)19-22-25(13-17-21-18(23-29-17)14-9-10-14)15-7-3-4-8-16(15)30(19,27)28/h3-4,7-8,14H,1-2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIXLSGLMGCXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2885200.png)


![(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2885205.png)
![2-[(3-Chlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2885206.png)
![3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2885208.png)

![N-(3-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2885211.png)
![6-methoxy-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B2885213.png)

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide](/img/structure/B2885215.png)



